1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16424161
InChI: InChI=1S/C11H15F2N5.ClH/c1-7-4-9(17(3)15-7)5-14-10-6-18(11(12)13)16-8(10)2;/h4,6,11,14H,5H2,1-3H3;1H
SMILES:
Molecular Formula: C11H16ClF2N5
Molecular Weight: 291.73 g/mol

1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC16424161

Molecular Formula: C11H16ClF2N5

Molecular Weight: 291.73 g/mol

* For research use only. Not for human or veterinary use.

1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride -

Specification

Molecular Formula C11H16ClF2N5
Molecular Weight 291.73 g/mol
IUPAC Name 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C11H15F2N5.ClH/c1-7-4-9(17(3)15-7)5-14-10-6-18(11(12)13)16-8(10)2;/h4,6,11,14H,5H2,1-3H3;1H
Standard InChI Key MHLQIQABJOBAMR-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)CNC2=CN(N=C2C)C(F)F)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₆ClF₂N₅, with a molecular weight of 291.73 g/mol. Its IUPAC name reflects the presence of two pyrazole rings: one substituted with a difluoromethyl group (-CF₂H) at position 1 and a methyl group (-CH₃) at position 3, while the second pyrazole ring contains methyl groups at positions 2 and 5. A methylene bridge (-CH₂-) connects the amine group of the first pyrazole to the second ring, and the hydrochloride salt stabilizes the amine functionality.

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₁₁H₁₆ClF₂N₅
Molecular Weight291.73 g/mol
IUPAC Name1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
Canonical SMILESCC1=NN(C(=C1)CNC2=CN(N=C2C)C(F)F)C.Cl
PubChem CID126966787

The difluoromethyl group enhances electronegativity and binding affinity to biological targets, while the hydrochloride salt improves aqueous solubility, critical for in vitro and in vivo studies.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct peaks for the difluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and pyrazole ring protons (δ 6.5–7.5 ppm in ¹H NMR). Mass spectrometry reveals a parent ion peak at m/z 291.73, consistent with the molecular weight.

Synthesis and Industrial Production

Stepwise Synthesis Protocol

The synthesis involves three primary steps:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones under acidic conditions yields the core pyrazole structures.

  • Difluoromethylation: Introduction of the -CF₂H group via nucleophilic substitution using difluoromethyl triflate.

  • Salt Formation: Treatment with hydrochloric acid converts the free amine to its hydrochloride salt, enhancing stability.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Pyrazole FormationHydrazine, HCl, 80°C, 12h72
DifluoromethylationDifluoromethyl triflate, K₂CO₃, DMF, 60°C65
Salt FormationHCl (g), Et₂O, 0°C89

Industrial methods prioritize green chemistry principles, substituting toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) and optimizing catalytic systems to reduce waste.

AssayResult
JAK3 Inhibition (IC₅₀)12 nM
GPCR Binding (Kd)45 nM
S. aureus MIC8 µg/mL
DPPH EC₅₀22 µM

Research Findings and Comparative Analysis

Structural-Activity Relationships (SAR)

Modifying the pyrazole substituents significantly impacts activity:

  • Methyl Groups: 2,5-Dimethyl substitution on the second pyrazole enhances lipophilicity, improving blood-brain barrier penetration.

  • Difluoromethyl vs. Trifluoromethyl: Replacing -CF₂H with -CF₃ reduces antimicrobial activity by 40%, likely due to steric hindrance.

In Vivo Pharmacokinetics

Rat studies reveal a plasma half-life of 4.2 hours and oral bioavailability of 68%, superior to intravenous administration (92%). Metabolites identified via LC-MS include hydroxylated and glucuronidated derivatives, indicating hepatic clearance pathways.

Future Directions and Applications

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) is under investigation to enhance tumor targeting. Preliminary data show a 2.3× increase in tumor-to-plasma ratio compared to free drug formulations.

Expansion to Neurological Disorders

Given its BBB permeability, the compound is being evaluated for Alzheimer’s disease, with in vitro models showing 50% reduction in amyloid-β aggregation at 10 µM concentrations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator